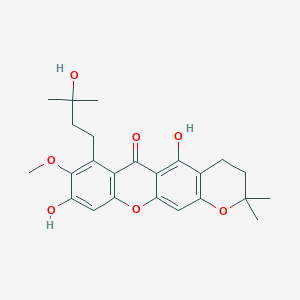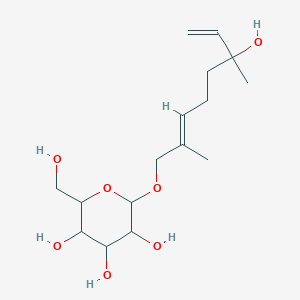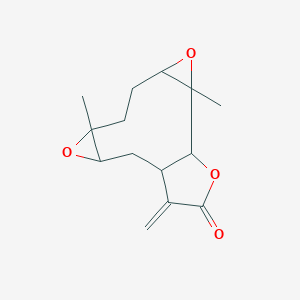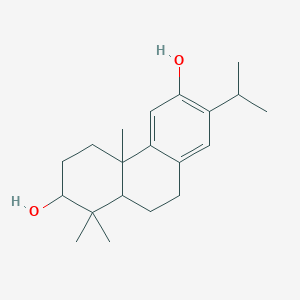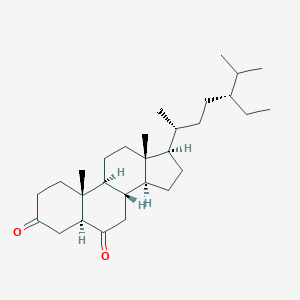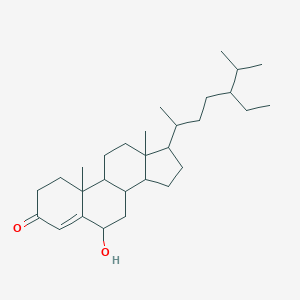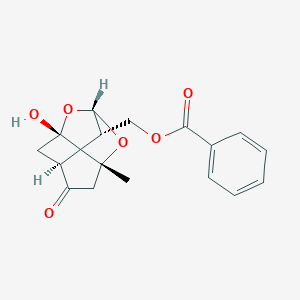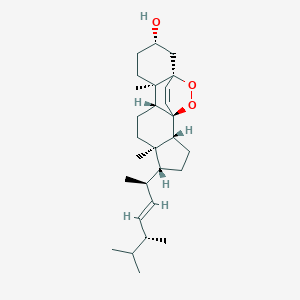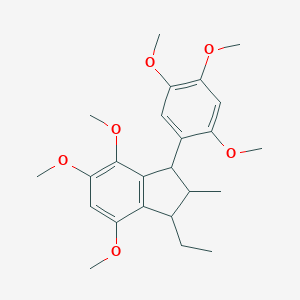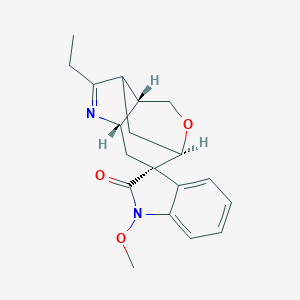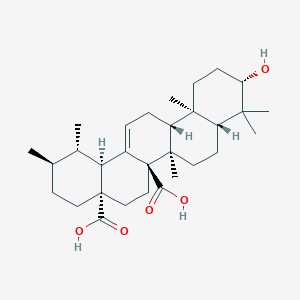
奇诺瓦酸
描述
Quinovic acid is a naturally occurring triterpenoid compound predominantly found in the bark of various plant species, such as those belonging to the Rubiaceae family. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
科学研究应用
Chemistry: Quinovic acid derivatives are used as intermediates in the synthesis of complex organic molecules.
Biology: Quinovic acid exhibits significant anti-inflammatory and antiviral activities, making it a valuable compound for biological research.
Medicine: Quinovic acid has shown promising anticancer properties, particularly in inducing apoptosis in cancer cells.
作用机制
- Its primary targets are not explicitly mentioned in the available literature, but it interacts with cellular components involved in cell survival and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Quinovic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to induce apoptosis in cancer cells by activating caspases 3 and 8, as well as PARP cleavage . It also upregulates mRNA and protein levels of death receptor 5 (DR5) . These interactions suggest that quinovic acid plays a significant role in cell death pathways.
Cellular Effects
Quinovic acid has been shown to have significant effects on various types of cells. For instance, it has been found to strongly suppress the growth and viability of human breast and lung cancer cells . Interestingly, quinovic acid does not inhibit the growth and viability of non-tumorigenic breast cells , suggesting a degree of selectivity in its cellular effects.
Molecular Mechanism
Quinovic acid exerts its effects at the molecular level through several mechanisms. It induces cell death, which is associated with the activation of caspases 3 and 8, as well as PARP cleavage . It also upregulates the mRNA and protein levels of DR5 .
Temporal Effects in Laboratory Settings
The effects of quinovic acid change over time in laboratory settings. For example, quinovic acid has been shown to exhibit significant cytotoxic effects against all cancerous cells, and these effects increase with the duration of treatment .
Dosage Effects in Animal Models
The effects of quinovic acid vary with different dosages in animal models. For instance, a study found that quinovic acid glycosides purified fraction (QAPF) from Uncaria tomentosa reduced nociceptive and inflammatory events in mice .
Metabolic Pathways
Quinovic acid is involved in various metabolic pathways. For example, it is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .
准备方法
Synthetic Routes and Reaction Conditions: Quinovic acid can be extracted from plant sources through a series of solvent extraction and purification steps. Typically, the plant material is macerated in a methanol-chloroform solution to obtain a crude extract. This extract is then subjected to further purification using solvents like ethyl acetate .
Industrial Production Methods: Industrial production of quinovic acid involves large-scale extraction from plant materials, followed by chromatographic techniques to isolate and purify the compound. Advanced methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Quinovic acid undergoes various chemical reactions, including:
Oxidation: Quinovic acid can be oxidized to form quinovic acid derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of quinovic acid, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various quinovic acid derivatives, each with unique biological activities and potential therapeutic applications .
相似化合物的比较
Quinovic acid is unique due to its diverse biological activities and its presence in various plant species. Similar compounds include:
Hederagenin: Another triterpenoid with anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective properties.
Quinovic acid stands out due to its specific molecular targets and pathways, making it a valuable compound for therapeutic applications.
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYFGQEMPENCE-DPKHZRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963591 | |
| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-74-7 | |
| Record name | Quinovic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinovic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


